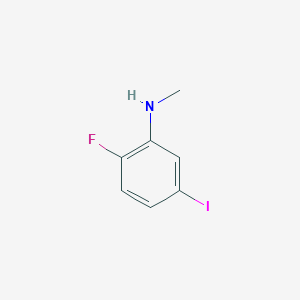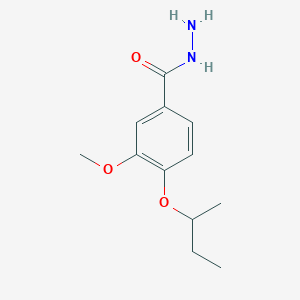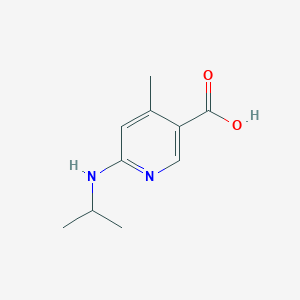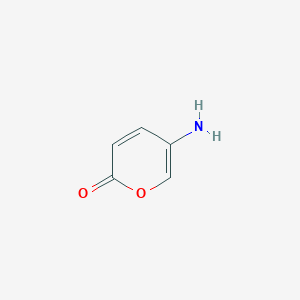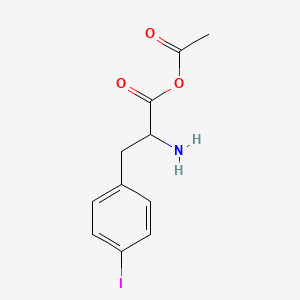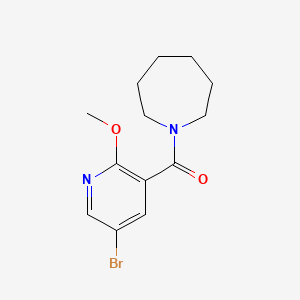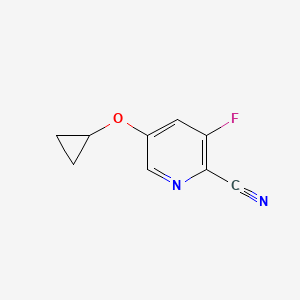
5-Cyclopropoxy-3-fluoropicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-3-fluoropicolinonitrile (CAS No.: 1243441-69-1) is a chemical compound with the molecular formula C9H7FN2O. It has a molecular weight of 178.16 g/mol. The compound is also known by the synonym 5-Cyclopropoxy-3-fluoropyridine-2-carbonitrile .
Vorbereitungsmethoden
Synthetic Routes:
While specific synthetic routes may vary, one common method involves the following steps:
Cyclopropanation: Introduction of the cyclopropyl group using a suitable reagent (e.g., diazo compounds).
Fluorination: Incorporation of the fluorine atom (usually via electrophilic fluorination).
Nitrile Formation: Conversion of a suitable precursor to the nitrile group (e.g., using cyanide sources).
Reaction Conditions:
- Cyclopropanation and fluorination typically occur under controlled temperature and pressure conditions.
- Nitrile formation can be achieved using reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial Production:
Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yield and purity.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-3-fluoropicolinonitrile undergoes various reactions:
Oxidation: Oxidative processes can modify the cyclopropyl or fluorine groups.
Reduction: Reduction reactions may target the nitrile or fluorine functionality.
Substitution: Nucleophilic substitution reactions can replace the nitrile group. Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
Major products:
- Oxidation: Hydroxylated or carbonyl derivatives.
- Reduction: Amines or cyclopropyl-substituted compounds.
- Substitution: Various derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-3-fluoropicolinonitrile finds applications in:
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Agrochemicals: Potential use in crop protection or pest control.
Material Science: Incorporation into polymers or materials with specific properties.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, researchers often compare it to related pyridine derivatives. Its cyclopropyl and fluorine substituents contribute to its distinct properties.
Eigenschaften
Molekularformel |
C9H7FN2O |
|---|---|
Molekulargewicht |
178.16 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7FN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2 |
InChI-Schlüssel |
XZMYFLBJTCMMOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(N=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


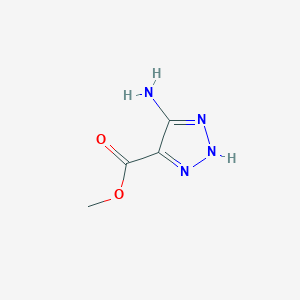
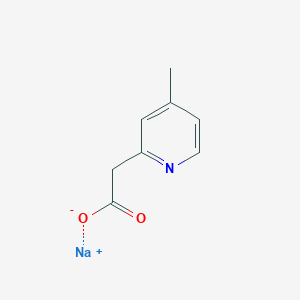
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
![4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13013519.png)
